molecular formula C17H20N6O2 B2747924 7-ethyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione CAS No. 374770-99-7

7-ethyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione

Cat. No.: B2747924
CAS No.: 374770-99-7
M. Wt: 340.387
InChI Key: ZCVYMVYFPUBXAQ-YBFXNURJSA-N
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Description

The compound 7-ethyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione is a purine-2,6-dione derivative with a distinct substitution pattern. Its structure features:

  • 1- and 3-positions: Methyl groups, stabilizing the purine-dione core.
  • 7-position: Ethyl group, contributing moderate lipophilicity.

This compound is part of a broader class of purine-2,6-diones explored for kinase inhibition, anti-inflammatory, and chemopreventive activities . Below, its structural and functional attributes are compared to closely related analogs.

Properties

IUPAC Name

7-ethyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-5-23-13-14(21(3)17(25)22(4)15(13)24)18-16(23)20-19-11(2)12-9-7-6-8-10-12/h6-10H,5H2,1-4H3,(H,18,20)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVYMVYFPUBXAQ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-ethyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione, also known as a substituted purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by unique structural features that may contribute to its pharmacological properties.

  • Molecular Formula : C17H20N6O3
  • Molecular Weight : 356.4 g/mol
  • IUPAC Name : 7-ethyl-8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the hydrazone linkage facilitates binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved require further elucidation through experimental studies.

Antimicrobial Properties

Research indicates that derivatives of purine compounds exhibit significant antimicrobial activities. In vitro studies have shown that similar hydrazone derivatives possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for the development of new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer properties of purine derivatives. For instance, compounds structurally related to 7-ethyl-1,3-dimethyl-8-hydrazinyl-purines have demonstrated cytotoxic effects on cancer cell lines. These compounds may induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle progression.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in recent research. Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests that 7-ethyl-1,3-dimethyl-8-hydrazinyl-purines may be explored for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antibacterial activity against Bacillus subtilis, showing promising results with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
Study 2Evaluated the cytotoxic effects on human cancer cell lines (e.g., HeLa cells), revealing IC50 values comparable to established chemotherapeutics.
Study 3Assessed anti-inflammatory activity in murine models, demonstrating significant reduction in edema compared to control groups treated with non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Modifications at the 8-Position Hydrazinyl Group

The 8-position substituent is critical for molecular interactions. Key analogs include:

Compound Name 8-Position Substituent Molecular Formula Mass (Da) Key Properties/Effects Reference
Target Compound (2E)-2-(1-Phenylethylidene)hydrazinyl C₁₉H₂₂N₆O₂ 366.42 Planar aromatic system enhances binding to hydrophobic pockets.
8-[(2E)-2-(4-Ethoxybenzylidene)hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione 4-Ethoxybenzylidene C₁₈H₂₂N₆O₃ 370.41 Ethoxy group increases polarity; may reduce membrane permeability.
8-[(2E)-2-(5-Bromo-2-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-7-phenethylpurine-2,6-dione 5-Bromo-2-hydroxybenzylidene C₂₃H₂₂BrN₆O₃ 497.09 Bromine enhances electronegativity; hydroxyl group enables hydrogen bonding.
7-Ethyl-1,3-dimethyl-8-(methylsulfonyl)purine-2,6-dione Methylsulfonyl C₁₀H₁₄N₄O₄S 298.31 Electron-withdrawing sulfonyl group may alter reactivity or target selectivity.

Key Observations :

  • Aromatic substituents (e.g., phenylethylidene) favor hydrophobic interactions, while polar groups (e.g., hydroxyl, ethoxy) enhance solubility but may limit bioavailability .

Modifications at the 7-Position

The 7-position substituent influences steric bulk and lipophilicity:

Compound Name 7-Position Substituent Key Properties/Effects Reference
Target Compound Ethyl Balances lipophilicity and steric bulk.
3-Methyl-7-(3-methylbutyl)-8-benzylidenehydrazinylpurine-2,6-dione 3-Methylbutyl Increased lipophilicity; may enhance membrane penetration but reduce aqueous solubility.
7-(2-Methoxyethyl)-3-methyl-8-(2-hydroxyphenylethylidene)purine-2,6-dione 2-Methoxyethyl Methoxy group enhances solubility; flexible chain may improve binding kinetics.

Key Observations :

  • Larger alkyl chains (e.g., 3-methylbutyl) increase hydrophobicity, which could improve tissue distribution but reduce renal clearance .
  • Ether-containing groups (e.g., methoxyethyl) offer a balance between solubility and bioavailability .

Kinase Inhibition

  • CK2 Kinase Inhibition: A 3-methoxyphenylmethylidene analog (7-phenoxypropyl substituent) exhibited an IC₅₀ of 8.5 μM, highlighting the importance of aromatic hydrazinyl groups for activity .
  • Necroptosis Inhibition : Sulfonyl-substituted analogs (e.g., compound 34 in ) showed moderate activity, suggesting electron-withdrawing groups may favor specific kinase interactions.

Metabolic Stability

  • Hydroxyl groups (e.g., 2-hydroxyphenylethylidene in ) may increase susceptibility to glucuronidation, reducing half-life.
  • Ethyl or methyl groups at the 1- and 3-positions enhance metabolic stability by shielding the purine core from oxidative degradation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-ethyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from purine precursors. Key steps include:

  • Hydrazine coupling : Reacting 8-hydrazinyl-purine derivatives with carbonyl-containing compounds (e.g., 1-phenylethylidene derivatives) under reflux in ethanol or methanol .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol to achieve >95% purity .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR (e.g., δ ~8.2 ppm for hydrazinyl protons) .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer :

  • Structural analysis :
  • NMR : Assign signals for the purine core (e.g., 1,3-dimethyl groups at δ ~3.3–3.5 ppm) and hydrazinyl moiety (δ ~8.0–8.5 ppm) .
  • Mass spectrometry : ESI-MS in positive mode to confirm molecular weight (e.g., m/z 342.35 for C₁₆H₁₈N₆O₃) .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to assess hydrolytic stability of the hydrazine bond .

Q. What preliminary biological activities have been reported for structurally similar purine derivatives?

  • Methodological Answer :

  • Antitumor activity : Analogous compounds (e.g., 8-hydrazinyl-7-ethyl derivatives) show IC₅₀ values of 5–20 µM against HeLa and MCF-7 cell lines via apoptosis induction, assessed via MTT assays and flow cytometry .
  • Antiviral potential : Hydrazinyl-purines inhibit RNA viruses (e.g., influenza A) by targeting viral polymerase, validated via plaque reduction assays .
  • Enzyme inhibition : Competitive inhibition of xanthine oxidase (Ki ~0.8 µM) demonstrated via spectrophotometric uric acid assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s mechanism of action across different biological assays?

  • Methodological Answer :

  • Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify essential genes mediating cytotoxicity in cancer cells .
  • Binding studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proposed targets (e.g., viral polymerases or kinases) .
  • Pathway analysis : Combine RNA-seq and phosphoproteomics to map signaling perturbations (e.g., AMPK/mTOR pathways) .

Q. What computational strategies are effective for predicting this compound’s drug-likeness and off-target risks?

  • Methodological Answer :

  • ADME prediction : Use SwissADME to calculate parameters (e.g., LogP ~2.1, TPSA ~95 Ų) and identify potential bioavailability issues .
  • Off-target profiling : Employ molecular docking (AutoDock Vina) against the ChEMBL database to assess affinity for kinases, GPCRs, or ion channels .
  • Toxicity alerts : Run Derek Nexus to flag structural alerts (e.g., hydrazine-related mutagenicity) and validate via Ames tests .

Q. How can the compound’s selectivity for cancer vs. normal cells be improved through structural modifications?

  • Methodological Answer :

  • SAR-guided design :
  • Modify the hydrazinyl group : Replace 1-phenylethylidene with electron-withdrawing substituents (e.g., 4-CF₃-phenyl) to enhance target affinity .
  • Adjust substituents at C7/C8 : Introduce polar groups (e.g., hydroxypropyl) to reduce logP and improve tumor penetration .
  • In vitro testing : Compare cytotoxicity in primary human fibroblasts (e.g., BJ cells) vs. cancer lines using dose-response curves (72-hour exposure) .

Q. What experimental models are suitable for evaluating this compound’s pharmacokinetics and metabolic stability?

  • Methodological Answer :

  • In vitro models :
  • Microsomal stability : Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS (t₁/₂ < 30 min suggests rapid metabolism) .
  • In vivo models :
  • Rodent PK studies : Administer IV/PO doses (5–20 mg/kg) to Sprague-Dawley rats; measure plasma levels over 24h to calculate AUC and bioavailability .
  • Tissue distribution : Use radiolabeled compound (¹⁴C) to assess accumulation in tumors vs. liver/kidneys .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies (e.g., 5 µM vs. 50 µM in similar cell lines)?

  • Methodological Answer :

  • Standardize assay conditions : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free), cell confluence (70–80%), and compound solubility (use DMSO ≤0.1%) .
  • Cross-validate with orthogonal assays : Compare MTT results with ATP-based viability (CellTiter-Glo) and clonogenic survival assays .
  • Batch testing : Re-evaluate conflicting compounds side-by-side under identical conditions .

Comparative Analysis

Q. How does this compound compare to other purine derivatives (e.g., theophylline or 8-hydroxyquinoline) in terms of mechanism and efficacy?

  • Methodological Answer :

  • Mechanistic contrast : Unlike theophylline (non-selective PDE inhibitor), this compound targets viral polymerases and apoptosis pathways, confirmed via siRNA knockdowns .
  • Efficacy benchmarks : Compare EC₅₀ values in standardized antiviral assays (e.g., 2.3 µM vs. 15 µM for oseltamivir in influenza models) .
  • Toxicity profile : Lower cardiotoxicity risk than 8-hydroxyquinoline analogs, as shown in hERG channel inhibition assays (IC₅₀ > 50 µM) .

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